Cas no 395673-46-8 (6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one)

6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a fluorinated heterocyclic compound featuring a quinolinone core with a dimethyl substitution at the 4-position and a fluorine atom at the 6-position. This structural configuration enhances its stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent can influence electronic properties and bioavailability, while the dimethyl group contributes to steric hindrance, potentially improving selectivity in target interactions. Its well-defined molecular structure allows for precise modifications in drug discovery and material science applications. The compound is typically characterized by high purity and consistent performance in synthetic routes.
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one structure
395673-46-8 structure
Product Name:6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
CAS No:395673-46-8
MF:C11H12FNO
MW:193.217486381531
MDL:MFCD12913844
CID:1509797
PubChem ID:21908308
Update Time:2025-06-13

6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 6-fluoro-3,4-dihydro-4,4-dimethyl-
    • 6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
    • 3,4-dihydro-4,4-dimethyl-6-fluoro-2-quinolone
    • 6-FLUORO-4,4-DIMETHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
    • 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
    • 395673-46-8
    • BS-28411
    • DTXSID60619894
    • 6-Fluoro-4,4-dimethyl-3,4-dihydro-2(1H)-quinolinone
    • SB37011
    • DB-263871
    • G63190
    • CS-0452060
    • SCHEMBL5643759
    • A912689
    • VQA67346
    • FKSFQJWXHXGGJM-UHFFFAOYSA-N
    • 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one
    • 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
    • MDL: MFCD12913844
    • Inchi: 1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
    • InChI Key: FKSFQJWXHXGGJM-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C)(C)CC(N2)=O

Computed Properties

  • Exact Mass: 193.09000
  • Monoisotopic Mass: 193.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 2.53060

6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0219-1g
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one
395673-46-8 97%
1g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0219-5g
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one
395673-46-8 97%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0219-500mg
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one
395673-46-8 97%
500mg
4655.75CNY 2021-05-08
TRC
F591455-100mg
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
395673-46-8
100mg
$64.00 2023-05-18
TRC
F591455-250mg
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
395673-46-8
250mg
$75.00 2023-05-18
TRC
F591455-500mg
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
395673-46-8
500mg
$87.00 2023-05-18
TRC
F591455-1g
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
395673-46-8
1g
$98.00 2023-05-18
Alichem
A189005810-5g
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
395673-46-8 95%
5g
$876.36 2023-09-02
Alichem
A189005810-10g
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
395673-46-8 95%
10g
$1218.06 2023-09-02
Alichem
A189005810-25g
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
395673-46-8 95%
25g
$2070.30 2023-09-02

6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Production Method

Additional information on 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Introduction to 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) and Its Emerging Applications in Chemical Biology

The compound 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, comprising a fluoro-substituted quinoline core with dimethyl and hydroxyl functionalities, make it a promising candidate for various biological and chemical applications. This introduction delves into the molecular characteristics, synthetic pathways, and recent advancements in the utilization of this compound in drug discovery and therapeutic development.

Structural and Chemical Properties

The molecular framework of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is characterized by a quinoline scaffold, which is a well-known motif in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. The presence of a fluorine atom at the 6-position introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the dimethyl groups at the 4-position enhance lipophilicity, while the hydroxyl group at the 2-position provides a potential site for further functionalization. These structural elements contribute to the compound's versatility in chemical modifications and biological assays.

Synthetic Approaches

The synthesis of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach begins with the condensation of appropriately substituted acetylacetones with fluorinated aromatic compounds, followed by cyclization and subsequent functional group manipulations. Recent advances in catalytic methods have enabled more efficient and scalable syntheses, reducing both reaction times and byproduct formation. These improvements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount.

Biological Significance

The biological activity of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one has been extensively explored in recent years. Its quinoline core is known to interact with various enzymes and receptors, making it a valuable scaffold for developing therapeutic agents. Notably, studies have shown its potential as an inhibitor of certain kinases involved in cancer progression. The fluoro-substituent enhances binding affinity by participating in hydrogen bonding or π-stacking interactions with target proteins. Furthermore, the hydroxyl group can be further modified to introduce additional pharmacophoric elements that fine-tune biological activity.

Recent Research Findings

Recent publications have highlighted novel applications of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in addressing neurological disorders. Researchers have demonstrated its ability to modulate neurotransmitter receptors, suggesting potential therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, opening new avenues for drug delivery systems targeting central nervous system disorders. These findings underscore the importance of fluorinated quinolines as versatile pharmacological tools.

Future Prospects

The future development of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is likely to focus on expanding its therapeutic applications through structure-based drug design. Computational modeling techniques are being employed to predict how modifications to its structure can enhance its efficacy and selectivity against specific biological targets. Additionally, green chemistry principles are being integrated into its synthesis to minimize environmental impact while maintaining high yields and purity standards. Collaborative efforts between academia and industry are expected to accelerate these developments.

Conclusion

In summary,6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) stands out as a structurally intriguing and biologically significant compound with broad implications for pharmaceutical research. Its unique combination of chemical properties makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play a pivotal role in advancing therapeutic strategies across multiple disease areas.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd